3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 950249-14-6
VCID: VC4990854
InChI: InChI=1S/C17H13N5O2/c1-11-14-7-2-3-8-15(14)24-16(11)17(23)19-12-5-4-6-13(9-12)22-10-18-20-21-22/h2-10H,1H3,(H,19,23)
SMILES: CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)N4C=NN=N4
Molecular Formula: C17H13N5O2
Molecular Weight: 319.324

3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

CAS No.: 950249-14-6

Cat. No.: VC4990854

Molecular Formula: C17H13N5O2

Molecular Weight: 319.324

* For research use only. Not for human or veterinary use.

3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide - 950249-14-6

Specification

CAS No. 950249-14-6
Molecular Formula C17H13N5O2
Molecular Weight 319.324
IUPAC Name 3-methyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C17H13N5O2/c1-11-14-7-2-3-8-15(14)24-16(11)17(23)19-12-5-4-6-13(9-12)22-10-18-20-21-22/h2-10H,1H3,(H,19,23)
Standard InChI Key GEZPWOZMOXKRRT-UHFFFAOYSA-N
SMILES CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)N4C=NN=N4

Introduction

Potential Applications

  • Pharmaceutical Development:

    • The tetrazole moiety is often found in pharmaceutical compounds due to its bioisosteric properties with carboxylic acids, enhancing stability and bioavailability.

    • The benzofuran scaffold is associated with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

  • Antimicrobial Activity:

    • Benzofuran derivatives have shown activity against Gram-positive bacteria and fungi in previous studies .

    • The tetrazole group may enhance binding affinity to microbial enzymes or receptors.

  • Anti-inflammatory Potential:

    • Tetrazole-containing compounds have been studied as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways.

  • Material Science:

    • Tetrazoles are known for their energetic properties and could be explored for applications in material science as ligands or components in coordination complexes.

Synthesis

The synthesis of this compound would likely involve the following steps:

  • Preparation of the Benzofuran Core:

    • Starting from a substituted phenol and an appropriate aldehyde under acidic conditions to form the benzofuran ring.

  • Introduction of the Tetrazole Group:

    • Typically achieved by reacting an aryl nitrile with sodium azide under acidic conditions to form the tetrazole ring.

  • Formation of the Carboxamide Linkage:

    • Reacting the benzofuran carboxylic acid derivative with an amine precursor containing the tetrazole moiety using coupling agents like carbodiimides (e.g., DCC or EDC).

Research Findings

Property/AspectDetails
Structural ConfirmationLikely characterized using techniques such as NMR (¹H, ¹³C), LC-MS, and IR spectroscopy .
Biological ActivityPotential anti-inflammatory or antimicrobial activity based on similar scaffolds .
SolubilityModerate solubility in polar organic solvents due to amide and tetrazole groups.
StabilityStable under standard laboratory conditions; sensitive to strong acids/bases.

Future Research Directions

  • Biological Testing:

    • Conduct in vitro assays to evaluate antimicrobial, anti-inflammatory, or anticancer activities.

    • Docking studies to predict binding affinity with biological targets like enzymes or receptors.

  • Derivatization:

    • Modify substituents on the benzofuran or tetrazole rings to optimize pharmacokinetic properties.

  • Toxicological Studies:

    • Assess safety profiles through cytotoxicity tests on mammalian cell lines.

  • Material Applications:

    • Explore its use as a ligand in metal-organic frameworks (MOFs) or as a precursor for energetic materials.

This compound represents a promising candidate for further exploration in medicinal chemistry and material science due to its unique combination of functional groups and potential bioactivities.

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